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Compound of Interest

Compound Name: 3-Fluoro-5-methylbenzaldehyde
CAS No.: 189628-39-5
Cat. No.: B064179
Get Quote
. J

CAS No: 189628-39-5 Formula: CsH7FO Molecular Weight: 138.14 g/mol [1][2][3]

Executive Summary

3-Fluoro-5-methylbenzaldehyde is a critical trisubstituted aromatic intermediate employed
primarily in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides.[1] Its
structural value lies in the meta-meta relationship of the fluorine and methyl groups relative to
the aldehyde, a substitution pattern that is difficult to access via direct electrophilic aromatic
substitution due to directing group conflicts.

This guide details three distinct synthetic pathways, prioritizing regiospecificity and scalability.
The Cryogenic Formylation route is presented as the primary method for research-scale
synthesis due to its high reliability and directness.[1]

Retrosynthetic Analysis

To access the 1,3,5-substitution pattern, we must disconnect the aldehyde moiety, as the
fluoro-methyl core is best established early via commercially available precursors like 3-bromo-
5-fluorotoluene or 3-fluoro-5-methylbenzoic acid.[1]
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Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies.

Route 1: Cryogenic Organometallic Formylation
(Primary)

Strategy: Lithium-Halogen Exchange followed by electrophilic quench.[1] Starting Material: 3-
Bromo-5-fluorotoluene.[1]

This is the preferred route for medicinal chemistry applications. It installs the aldehyde carbon
directly onto the aromatic ring.

Mechanistic Insight & Critical Control

The success of this reaction hinges on the competition between Lithium-Halogen Exchange
(Desired) and Benzylic Deprotonation (Undesired).[1]

e The Trap: The methyl protons in 3-bromo-5-fluorotoluene are benzylic and adjacent to an
electron-withdrawing fluorine, making them slightly acidic.[1] If the temperature rises above
-60°C, n-Butyllithium may deprotonate the methyl group (lateral lithiation) rather than
exchange the bromide, leading to complex mixtures.[1]

e The Solution: Strict maintenance of -78°C ensures the kinetic product (aryl lithium) is formed
exclusively.[1]
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Figure 2: Reaction pathway for the conversion of aryl bromide to aldehyde.

Detailed Protocol

Reagents:

3-Bromo-5-fluorotoluene (1.0 eq)[1]

n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

N,N-Dimethylformamide (DMF) (1.5 eq, anhydrous)[1]

THF (Anhydrous, solvent)

Step-by-Step Procedure:

e Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet. maintain an inert atmosphere (N2 or Ar).[1]

e Solvation: Add 3-bromo-5-fluorotoluene (5.0 g, 26.4 mmol) and anhydrous THF (50 mL).
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal
equilibration.

e Exchange: Add n-BuLi (11.6 mL, 29.0 mmol) dropwise via syringe over 20 minutes.
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o Checkpoint: The solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure
complete exchange.

e Quench: Add anhydrous DMF (3.1 mL, 39.6 mmol) dropwise. The viscosity may increase.
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1
hour.

e Hydrolysis: Quench the reaction with saturated agueous NH4ClI (30 mL) while stirring
vigorously.

o Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and
brine (1x).[1] Dry over Na2SOa4 and concentrate in vacuo.

 Purification: The crude olil is typically purified via flash column chromatography
(Hexanes:EtOAc 95:5) to yield a clear to pale yellow oil.

Route 2: Oxidation of Benzyl Alcohol (Scalable
Alternative)

Strategy: Reduction of carboxylic acid to alcohol, followed by mild oxidation. Starting Material:

3-Fluoro-5-methylbenzoic acid.[1]

This route avoids pyrophoric lithium reagents, making it safer for larger batches in facilities
lacking cryogenic capabilities.

Step 1: Reduction to Alcohol

o Reagents: 3-Fluoro-5-methylbenzoic acid, Borane-THF complex (BHs[1]- THF) or LiAlHa4.[4]
[5]

o Protocol: Treat the acid with 1.2 eq of BHs-THF at 0°C, then reflux for 2 hours. Quench with
MeOH. This yields 3-fluoro-5-methylbenzyl alcohol quantitatively.[1]

Step 2: Oxidation to Aldehyde

Using Manganese Dioxide (MnO3) is preferred over Swern oxidation for benzylic alcohols due
to operational simplicity, although it requires a large excess of reagent.
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Protocol:

Dissolve 3-fluoro-5-methylbenzyl alcohol (1.0 eq) in Dichloromethane (DCM).

Add activated MnO:z (10.0 eq). Note: Activated MnO: is critical; commercial "precipitated”
grades may be inactive.[1]

Stir at room temperature for 12—24 hours. Monitor by TLC.[1][6]

Filter through a pad of Celite to remove the manganese solids.

Concentrate the filtrate to obtain the aldehyde.

Comparative Data & Properties
Route Comparison

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

. J

Physicochemical Properties[1][3][8][9]

o Appearance: Colorless to pale yellow liquid.[7]
e Boiling Point: ~97.6°C (at reduced pressure) / ~190°C (atmospheric est.)[1]
e Flash Point: 79.3°C[3]

o Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids
upon air exposure.[1]
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Safety & Handling (E-E-A-T)

o Hazards: 3-Fluoro-5-methylbenzaldehyde is a skin and eye irritant (H315, H319) and may
cause respiratory irritation (H335).[1][2]

¢ Reactivity: Incompatible with strong oxidizing agents and strong bases.[8]

» Spill Control: Absorb with sand or vermiculite. Do not flush into surface water; fluorinated
aromatics can be persistent environmental pollutants.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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